molecular formula C6H9NO B1295621 1-Hydroxycyclopentanecarbonitrile CAS No. 5117-85-1

1-Hydroxycyclopentanecarbonitrile

Cat. No. B1295621
CAS RN: 5117-85-1
M. Wt: 111.14 g/mol
InChI Key: JZHFFOQSXKDOSX-UHFFFAOYSA-N
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Description

The compound of interest, 1-Hydroxycyclopentanecarbonitrile, is a chemical that is structurally related to cyclopentane derivatives. These derivatives are of significant interest due to their potential applications in pharmaceuticals and as precursors for various synthetic processes. The papers provided discuss several cyclopentane-related compounds and their synthesis, which can offer insights into the methods that might be applicable to 1-Hydroxycyclopentanecarbonitrile.

Synthesis Analysis

The synthesis of cyclopentane derivatives can be complex, involving multiple steps and requiring careful control of stereochemistry. For instance, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a structural analog of natural amino acids, involves establishing specific structural features that are also present in antitumor agents like cycloleucine . Similarly, the chirospecific synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, a precursor for carbocyclic nucleoside synthesis, demonstrates the importance of stereochemistry and the use of Dieckmann cyclization with an α-amino acid . Additionally, the one-pot synthesis of ethyl 1-hydroxycyclopentanecarboxylates via cycloalumination and subsequent reactions highlights a method that could potentially be adapted for the synthesis of 1-Hydroxycyclopentanecarbonitrile .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is crucial for their biological activity and chemical reactivity. The stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines, leading to enantiopure methyl 2-amino-4-hydroxycyclopentanecarboxylate, showcases the importance of molecular structure in achieving the desired product . The synthesis of enantiopure methyl 2-amino-3,4,5-trihydroxycyclopentanecarboxylate further emphasizes the role of intramolecular cyclization and molecular mechanism-based calculations in understanding and controlling the molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cyclopentane derivatives can vary widely. For example, the synthesis of racemic diastereoisomers of 1-amino-2-hydroxycyclopentanecarboxylic acid involves the conversion of cyclopentene oxide and subsequent reactions to produce cis and trans isomers . The preparation of 1-hydroxycyclopentanecarboxylic acid derivatives from a chiral equivalent of glycolic acid involves radical cyclization or annulation, demonstrating the diversity of reactions that can be employed .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of 1-Hydroxycyclopentanecarbonitrile, they do provide information on related compounds. For instance, the synthesis of 1,2,3,4-tetrahydrospiro[isoquinoline-4,1'-cyclopentane]-3-imines involves intermediates that could have implications for the properties of 1-Hydroxycyclopentanecarbonitrile . Additionally, the stereodivergent synthesis of enantioenriched 4-hydroxy-2-cyclopentenones highlights the impact of stereochemistry on the properties of these compounds .

Scientific Research Applications

Analytical Chemistry Applications

  • Sorbent Development for Micro-Solid Phase Extraction : A study by Vakh et al. (2021) describes the development of eco-friendly sorbents based on hydroxyapatite nanoparticles for the isolation of hazardous substances, including antimicrobial drugs, from environmental samples.

  • Detection of Urinary Metabolites : Research by Omidi et al. (2020) focuses on a new ultrasonic-assisted dispersive micro solid-phase extraction method based on N-doped mesoporous carbon sorbent for the detection of 1-hydroxypyrene in urine samples.

Drug Delivery Applications

  • Fast Dissolving Oral Drug Delivery Systems : A study by Celebioglu and Uyar (2019) presents the development of cyclodextrin/ibuprofen inclusion complex nanofibers for potential use in fast dissolving oral drug delivery systems.

Environmental Monitoring Applications

  • Stability of Hydroxy Derivatives of PAHs : Research conducted by Durak et al. (2021) focuses on the stability of hydroxy derivatives of polycyclic aromatic hydrocarbons (OH-PAHs), including 1-hydroxypyrene, in environmental samples.

  • Biomonitoring of Firefighters : A study by Gill et al. (2019) discusses the biomonitoring of firefighters using urinary 1-hydroxypyrene as a marker for exposure to polycyclic aromatic hydrocarbons.

Materials Science Applications

  • Electroanalytical Sensing : The work by Li et al. (2020) demonstrates the use of zeolitic imidazolate frameworks (ZIF-8)/ionic liquid composites modified nano-carbon paste electrode for electroanalytical sensing of 1-hydroxypyrene.

Safety And Hazards

The compound is associated with several hazard statements including H301, H311, H331, and H410 . The precautionary statements associated with the compound include P261, P280, P301+P310, and P311 .

properties

IUPAC Name

1-hydroxycyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-5-6(8)3-1-2-4-6/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHFFOQSXKDOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199194
Record name Cyclopentanecarbonitrile, 1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxycyclopentanecarbonitrile

CAS RN

5117-85-1
Record name 1-Hydroxycyclopentanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5117-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarbonitrile, 1-hydroxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanecarbonitrile, 1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentanecarbonitrile, 1-hydroxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Yoshitake, Y Makari, K Kawahara… - Journal of Labelled …, 1976 - Wiley Online Library
1‐Bis[4‐(1‐carboxy‐l‐methylpropoxy)phenyl]cyclahexane (S‐8527) (I), a new hypolipaemic agent, was labelled at C‐2 with carbon‐14 for the use of metabolic studies. The procedure …

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